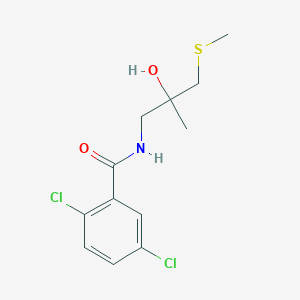

(2S)-1-amino-3-methoxypropan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

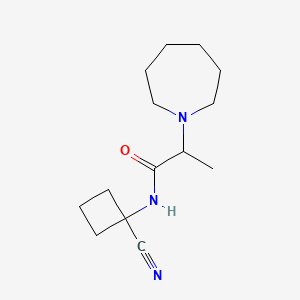

The compound (2S)-1-amino-3-methoxypropan-2-ol is a derivative of 2-aminopropane-1,3-diol, which is a molecule of interest in the field of immunosuppressive drug development. The synthesis and biological evaluation of related compounds have been explored to identify potential immunosuppressive agents for organ transplantation.

Synthesis Analysis

The synthesis of related 2-substituted 2-aminopropane-1,3-diols has been reported, where a phenyl ring was introduced into the alkyl chain of a lead compound, resulting in a series of compounds with varying immunosuppressive activities . The synthesis involved structural simplification from a known immunosuppressive agent, myriocin, and the activity of the synthesized compounds was found to be dependent on the position of the phenyl ring within the alkyl side chain. The most effective compounds had a two-carbon atom length between the quaternary carbon atom and the phenyl ring.

Molecular Structure Analysis

The molecular structure of these compounds, including this compound, plays a crucial role in their biological activity. The absolute configuration at the quaternary carbon is particularly important, with the (pro-S)-hydroxymethyl group being essential for potent immunosuppressive activity. The presence of favorable substituents such as hydroxyalkyl or lower alkyl groups on the (pro-R)-hydroxymethyl group enhances the activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the introduction of substituents and the formation of the quaternary carbon center. The immunosuppressive compound FTY720, which is closely related to this compound, was synthesized through a series of reactions that optimized the substituents for immunosuppressive activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds suggest that the solubility, stability, and reactivity of these molecules can be influenced by the substituents on the aminopropane diol backbone. The immunosuppressive effects of these compounds are likely related to their ability to interact with biological targets, which is influenced by their physical and chemical properties .

In another study, a different synthetic route was described for 2-aminopropane-1,2,3-tricarboxylic acid, which is structurally related to this compound. The synthesis involved a one-pot procedure with cyclization and alkylation steps, followed by hydrolysis and esterification to produce the desired compound and its symmetrical dimethyl ester . This study provides insight into the synthetic strategies that can be applied to similar compounds, potentially including this compound.

Eigenschaften

IUPAC Name |

(2S)-1-amino-3-methoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSWHVZEQHESIJ-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3019873.png)

![1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B3019874.png)

![2-[5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-ylthio]acetohydrazide](/img/structure/B3019876.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B3019884.png)

![3-Methyl-8-(4-methylpiperidin-1-yl)-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3019886.png)

![ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate](/img/structure/B3019889.png)

![(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3019891.png)